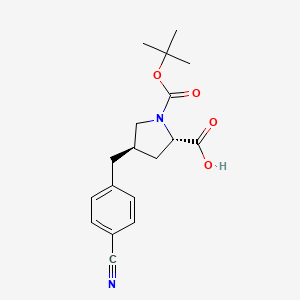

Boc-(R)-gamma-(4-cyano-benzyl)-L-proline

Description

Significance of Unnatural Amino Acids as Building Blocks in Organic Synthesis and Medicinal Chemistry

Unnatural amino acids are non-proteinogenic amino acids that have become fundamental building blocks in medicinal chemistry and organic synthesis. scbt.comrheniumshop.co.il Their value stems from the unique three-dimensional structures they provide, characterized by a chiral core and diverse side chains that can be readily functionalized. rheniumshop.co.ilnih.gov By incorporating these novel structural motifs, chemists can introduce specific functional groups or conformational constraints into molecules to optimize their biological activity, selectivity, and stability. cusabio.com

In drug development, unnatural amino acids are instrumental in modifying peptides to enhance their therapeutic properties, such as improving their resistance to metabolic degradation or increasing their affinity for a biological target. nih.govcusabio.com They serve as versatile starting materials for the synthesis of complex molecules and are integral to structure-activity relationship (SAR) studies, which are crucial for refining drug candidates. nih.gov The ability to expand beyond the 20 canonical amino acids allows for a vast increase in chemical diversity, enabling the creation of innovative drugs, functional biomaterials, and advanced probes for studying biological systems. cusabio.com

Proline and its Derivatives as Conformationally Constrained Scaffolds in Molecular Design

Among the proteinogenic amino acids, proline is unique due to its cyclic pyrrolidine (B122466) side chain, which is bonded to both the alpha-carbon and the backbone nitrogen. This structure imposes significant conformational restrictions on the peptide backbone. guidechem.comresearchgate.net The rigid ring limits the accessible dihedral angles (phi, ψ) and influences the cis-trans isomerization of the preceding peptide bond, a critical factor in protein folding and molecular recognition. researcher.lifesci-hub.ru

This inherent rigidity makes proline and its derivatives powerful scaffolds in molecular design. researchgate.netnih.gov By modifying the proline ring—for instance, by adding substituents at various positions—researchers can further fine-tune the conformational preferences of the molecule. researcher.life These modifications can stabilize specific secondary structures like β-turns and polyproline helices, which are often involved in crucial protein-protein interactions. researchgate.netnih.gov This strategy of conformational constraint is widely employed in the design of peptidomimetics, aiming to create molecules that mimic the bioactive conformation of a natural peptide but with enhanced stability and oral bioavailability. Over the past 15 years, more than 15 drugs containing proline analogues have received FDA approval, highlighting their importance in modern drug design.

Overview of Boc-(R)-gamma-(4-cyano-benzyl)-L-proline in Academic Research Context

Boc-(R)-gamma-(4-cyano-benzyl)-L-proline is a specific, non-natural derivative of L-proline. Its structure is defined by three key features:

L-proline base : The core is the naturally occurring L-proline amino acid.

Boc protecting group : The nitrogen atom of the pyrrolidine ring is protected by a tert-butyloxycarbonyl (Boc) group. This is a common strategy in peptide synthesis to prevent the amine from reacting while other parts of the molecule are being modified.

Substituted gamma-carbon : A 4-cyanobenzyl group is attached to the gamma (C4) position of the proline ring with a specific stereochemistry (R).

While specific academic studies detailing the application of Boc-(R)-gamma-(4-cyano-benzyl)-L-proline are not prominent in publicly accessible literature, its structure suggests its role as a specialized building block for chemical synthesis. Analogous compounds, such as those with fluorobenzyl or bromobenzyl groups, are used in peptide synthesis and drug discovery to probe molecular interactions and develop new therapeutic agents. Therefore, Boc-(R)-gamma-(4-cyano-benzyl)-L-proline is best understood as a research chemical, designed for incorporation into larger molecules to impart specific conformational constraints and chemical functionalities.

Data Tables

Table 1: Structural Features of Boc-(R)-gamma-(4-cyano-benzyl)-L-proline

| Feature | Description | Significance in Molecular Design |

|---|---|---|

| Core Scaffold | L-proline | Provides a rigid pyrrolidine ring, constraining the peptide backbone. |

| Protecting Group | tert-butyloxycarbonyl (Boc) | Protects the amine during synthesis, allowing for controlled chemical reactions. |

| Substituent | (R)-(4-cyano-benzyl) at C4 | Introduces aromatic and polar functionalities; influences ring conformation and potential for specific molecular interactions. |

| Stereochemistry | L-proline, (R)- at C4 | Defines a specific three-dimensional arrangement of atoms, crucial for precise interaction with chiral biological targets. |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Boc-(R)-gamma-(4-cyano-benzyl)-L-proline |

| L-proline |

| tert-butyloxycarbonyl (Boc) |

| Boc-(R)-gamma-(4-fluorobenzyl)-L-proline |

Structure

3D Structure

Properties

IUPAC Name |

(2S,4R)-4-[(4-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)20-11-14(9-15(20)16(21)22)8-12-4-6-13(10-19)7-5-12/h4-7,14-15H,8-9,11H2,1-3H3,(H,21,22)/t14-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPKPHIPSKPATG-CABCVRRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical and Computational Research on Boc R Gamma 4 Cyano Benzyl L Proline

Spectroscopic and Spectrometric Characterization in Research

Spectroscopic and spectrometric methods are cornerstones in the elucidation of the molecular structure of Boc-(R)-gamma-(4-cyano-benzyl)-L-proline. They provide critical information on the connectivity of atoms, the stereochemical arrangement, and the precise molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural and stereochemical elucidation of Boc-(R)-gamma-(4-cyano-benzyl)-L-proline. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR, the distinct signals for the protons of the tert-butoxycarbonyl (Boc) group, the proline ring, and the 4-cyanobenzyl moiety are expected. The aromatic protons of the cyanobenzyl group typically appear as two distinct doublets in the downfield region (around 7.4-7.8 ppm), characteristic of a para-substituted benzene (B151609) ring. The protons on the proline ring exhibit complex splitting patterns due to their constrained cyclic nature and diastereotopic relationships.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to assign these proton and carbon signals definitively. For stereochemical assignment, Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial. copernicus.orgnih.gov It can establish the spatial proximity between the protons on the proline ring and the benzyl (B1604629) group, confirming the (R) configuration at the gamma-carbon and the inherent (L) configuration of the proline alpha-carbon. nih.gov The conformation of the five-membered proline ring, which can adopt either a Cγ-exo or Cγ-endo pucker, can also be inferred from the coupling constants of the ring protons. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Boc-(R)-gamma-(4-cyano-benzyl)-L-proline

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Boc (CH₃)₃ | ~1.4 | ~28.5 |

| Boc C(CH₃)₃ | - | ~80.0 |

| Boc C=O | - | ~154.0 |

| Proline α-CH | ~4.2-4.4 | ~60.0 |

| Proline β-CH₂ | ~1.8-2.2 | ~30.0-35.0 |

| Proline γ-CH | ~2.5-2.8 | ~40.0-45.0 |

| Proline δ-CH₂ | ~3.4-3.6 | ~47.0 |

| Benzyl CH₂ | ~2.8-3.1 | ~38.0 |

| Aromatic CH (ortho to CN) | ~7.6 | ~132.0 |

| Aromatic CH (meta to CN) | ~7.4 | ~129.5 |

| Aromatic C-CN | - | ~112.0 |

| Aromatic C-CH₂ | - | ~147.0 |

| Cyano C≡N | - | ~119.0 |

| Carboxyl COOH | ~12.0-13.0 (broad) | ~175.0 |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of Boc-(R)-gamma-(4-cyano-benzyl)-L-proline. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₈H₂₂N₂O₄).

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule, which serves as a fingerprint for its structural confirmation. The Boc protecting group is known for its characteristic fragmentation behavior. doaj.orgxml-journal.net Under typical ESI-MS/MS conditions, prominent fragmentation pathways include the loss of isobutylene (B52900) (56 Da) and the complete loss of the Boc group (100 Da). doaj.orgresearchgate.net Further fragmentation can involve the cleavage of the benzyl group and decarboxylation. Analyzing these fragments helps to piece together the molecular structure and verify the presence of key functional groups. niscpr.res.in

Table 2: Expected m/z Values for Key Fragments of Boc-(R)-gamma-(4-cyano-benzyl)-L-proline in ESI-MS

| Ion Description | Proposed Fragmentation | Expected m/z (Monoisotopic) |

| [M+H]⁺ (Protonated Molecule) | Parent Molecule + H⁺ | 331.1652 |

| [M+Na]⁺ (Sodium Adduct) | Parent Molecule + Na⁺ | 353.1472 |

| [M-C₄H₈+H]⁺ | Loss of isobutylene from Boc group | 275.1026 |

| [M-Boc+H]⁺ | Loss of the entire Boc group | 231.0971 |

| [M-Boc-COOH+H]⁺ | Loss of Boc and carboxyl group | 185.1073 |

| [C₈H₆N]⁺ | Cyanobenzyl cation | 116.0495 |

Other spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary structural information.

FTIR Spectroscopy is used to identify the various functional groups within the molecule based on their characteristic vibrational frequencies. sid.irresearchgate.net For Boc-(R)-gamma-(4-cyano-benzyl)-L-proline, the FTIR spectrum would be expected to show distinct absorption bands corresponding to:

O-H stretch of the carboxylic acid, appearing as a broad band around 3300-2500 cm⁻¹.

C-H stretches for both aliphatic (proline ring, benzyl CH₂, Boc group) and aromatic groups just below and above 3000 cm⁻¹, respectively.

C≡N stretch of the nitrile group, a sharp and intense peak around 2230 cm⁻¹. researchgate.net

C=O stretches for the Boc urethane (B1682113) and the carboxylic acid, appearing as strong absorptions in the region of 1750-1680 cm⁻¹. researchgate.net

C=C stretches of the aromatic ring around 1600 cm⁻¹ and 1480 cm⁻¹.

UV-Vis Spectroscopy provides information about the electronic transitions within the molecule. nih.gov The primary chromophore in Boc-(R)-gamma-(4-cyano-benzyl)-L-proline is the 4-cyanobenzyl group. This aromatic system is expected to exhibit characteristic absorption maxima (λ_max) in the ultraviolet region, typically between 220-280 nm, corresponding to π→π* transitions of the benzene ring. nih.gov

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are vital for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the predominant method for assessing the purity of non-volatile compounds like Boc-(R)-gamma-(4-cyano-benzyl)-L-proline. rheniumshop.co.il A reversed-phase HPLC (RP-HPLC) method is typically employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

A typical analysis would involve a gradient elution system, starting with a high proportion of water (often containing an acid modifier like trifluoroacetic acid or formic acid to ensure good peak shape) and gradually increasing the proportion of an organic solvent like acetonitrile. The compound is detected using a UV detector, set to a wavelength where the cyanobenzyl chromophore absorbs strongly. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Furthermore, chiral HPLC is essential for confirming the enantiomeric and diastereomeric purity of the compound. rsc.orgresearchgate.net Using a suitable chiral stationary phase (CSP), it is possible to separate the desired (2S, 4R) diastereomer from any potential (2R, 4R), (2S, 4S), or (2R, 4S) isomers that may have formed during synthesis. sigmaaldrich.com

Table 3: Exemplary RP-HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Direct analysis of Boc-(R)-gamma-(4-cyano-benzyl)-L-proline by Gas Chromatography (GC) is generally not feasible due to its high molecular weight, low volatility, and thermal instability. The Boc group and the carboxylic acid functional group are prone to degradation at the high temperatures required for GC analysis. researchgate.net

However, GC can be a valuable tool for monitoring the progress of the synthesis by analyzing volatile starting materials or byproducts. beilstein-journals.org For the analysis of the final compound itself, a derivatization step would be necessary to increase its volatility and thermal stability. sigmaaldrich.com This typically involves esterification of the carboxylic acid (e.g., to its methyl or ethyl ester). After derivatization, the compound could be analyzed, often using a chiral GC column to assess enantiomeric purity. researchgate.netsigmaaldrich.com Nevertheless, due to the need for derivatization and the availability of the more direct HPLC methods, GC is less commonly used for the final purity assessment of such compounds. psu.edu

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools to investigate the three-dimensional structure, dynamics, and reactivity of complex molecules like Boc-(R)-gamma-(4-cyano-benzyl)-L-proline. These methods provide insights that are often inaccessible through experimental techniques alone, offering a detailed picture of the molecule's conformational landscape and potential reaction pathways.

The conformational flexibility of Boc-(R)-gamma-(4-cyano-benzyl)-L-proline is largely dictated by the puckering of its central pyrrolidine (B122466) ring. The five-membered ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations, known as Cγ-endo (DOWN) and Cγ-exo (UP). researchgate.net This puckering is a form of pseudorotation, where the phase of the pucker moves around the ring. The specific conformation adopted is influenced by the nature and stereochemistry of its substituents.

For substituted prolines, the substituents impose significant steric and stereoelectronic effects that can favor one pucker over the other. researchgate.netstorkapp.me In the case of Boc-(R)-gamma-(4-cyano-benzyl)-L-proline, the bulky tert-butyloxycarbonyl (Boc) group on the nitrogen and the (R)-gamma-(4-cyano-benzyl) group at the Cγ position are critical determinants of the ring's preferred conformation. The large benzyl group at the gamma position likely introduces a strong steric bias. For instance, studies on other 4-substituted prolines have shown that bulky substituents tend to occupy a pseudoequatorial position to minimize steric strain, which in turn locks the pyrrolidine ring into a specific pucker. nih.gov

The table below summarizes the general conformational preferences of substituted proline rings, which can be extrapolated to understand Boc-(R)-gamma-(4-cyano-benzyl)-L-proline.

| Pucker Type | Description | Influencing Factors |

| Cγ-endo (DOWN) | The Cγ atom is displaced on the opposite side of the ring from the carboxyl group. | Favored in cis-proline residues; can be stabilized by certain substituents. researchgate.netmdpi.com |

| Cγ-exo (UP) | The Cγ atom is displaced on the same side of the ring as the carboxyl group. | Often favored by trans-proline residues in α-helices. researchgate.net |

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing a deeper understanding of their conformational flexibility and interactions with solvents or binding partners. acs.org For a molecule like Boc-(R)-gamma-(4-cyano-benzyl)-L-proline, MD simulations can reveal how the pyrrolidine ring samples different puckered states and how the side chains move and interact with their surroundings. frontiersin.org

The following table outlines the key parameters and insights that can be obtained from MD simulations of proline-containing molecules.

| Simulation Parameter/Technique | Insight Gained | Relevance to Boc-(R)-gamma-(4-cyano-benzyl)-L-proline |

| Root Mean Square Deviation (RMSD) | Stability of the molecular structure over time. | Assesses the rigidity of the pyrrolidine ring and the flexibility of the side chains. |

| Dihedral Angle Analysis | Conformational preferences of the backbone and side chains. | Characterizes the puckering of the pyrrolidine ring and the orientation of the benzyl group. |

| Cis/Trans Isomerization | Dynamics and thermodynamics of peptide bond isomerization. | Important for understanding the behavior of conjugates incorporating this molecule. frontiersin.orgacs.org |

| Accelerated MD/Metadynamics | Enhanced sampling of rare conformational events. | Overcomes the high energy barriers associated with ring puckering and isomerization. acs.org |

Quantum chemical (QC) calculations are indispensable for investigating the electronic structure of molecules and elucidating the mechanisms of chemical reactions at the atomic level. researchgate.netrsc.org For Boc-(R)-gamma-(4-cyano-benzyl)-L-proline, QC methods can be used to predict its reactivity, understand the stability of different isomers, and explore potential reaction pathways. These calculations provide detailed information about the energies of reactants, products, transition states, and intermediates, which is essential for a comprehensive understanding of a reaction's mechanism. nih.gov

One area where QC calculations would be particularly valuable is in studying the synthesis of Boc-(R)-gamma-(4-cyano-benzyl)-L-proline itself or its subsequent reactions. For example, in proline-catalyzed reactions, QC calculations have been instrumental in explaining the stereoselectivity observed in experiments by modeling the transition states of the key bond-forming steps. researchgate.net Similarly, for reactions involving the cyano or benzyl groups of the target molecule, QC calculations could predict the most likely sites of reaction and the activation energies for different pathways.

Furthermore, QC methods can be used to calculate various molecular properties that are relevant to the molecule's chemical behavior, such as atomic charges, electrostatic potentials, and frontier molecular orbitals (HOMO and LUMO). nih.gov This information can provide insights into the molecule's nucleophilic and electrophilic character and its potential for engaging in different types of chemical interactions. For instance, the electrostatic potential map could reveal regions of the molecule that are prone to electrostatic interactions with other molecules, which is important for understanding its binding properties.

The table below highlights some of the key applications of quantum chemical calculations in the study of molecules like Boc-(R)-gamma-(4-cyano-benzyl)-L-proline.

| Quantum Chemical Method | Application | Information Obtained |

| Density Functional Theory (DFT) | Reaction mechanism studies, conformational analysis. | Geometries of stationary points (reactants, products, transition states), reaction energies, and activation barriers. acs.org |

| Ab initio methods (e.g., MP2, CCSD(T)) | High-accuracy energy calculations. | Precise determination of relative energies and reaction barriers. |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic spectra. | Information about the molecule's absorption and emission properties. |

| Natural Bond Orbital (NBO) Analysis | Analysis of bonding and electronic structure. | Atomic charges, hybridization, and donor-acceptor interactions within the molecule. |

Applications in Chemical Biology and Advanced Drug Design Research

Design and Synthesis of Peptidomimetics and Constrained Peptides Incorporating Boc-(R)-gamma-(4-cyano-benzyl)-L-proline

The design and synthesis of peptidomimetics often aim to mimic or improve upon the properties of natural peptides, such as enhanced stability, bioavailability, and receptor affinity. Boc-(R)-gamma-(4-cyano-benzyl)-L-proline serves as a valuable building block in this endeavor due to the conformational rigidity it imparts. lifechemicals.com

Influence of Proline Analogs on Peptide Secondary Structure and Stability

Proline is unique among the 20 proteinogenic amino acids as its side chain is cyclized back onto the backbone amide nitrogen, creating a tertiary amide bond. This feature restricts the available conformational space of the peptide chain. sigmaaldrich.com The substitution at the gamma-carbon of the proline ring, as seen in Boc-(R)-gamma-(4-cyano-benzyl)-L-proline, further influences the puckering of the pyrrolidine (B122466) ring and the cis/trans isomerization of the peptidyl-prolyl bond. nih.gov

The bulky 4-cyano-benzyl group at the gamma-position can sterically hinder certain conformations, thereby stabilizing specific secondary structures such as β-turns or polyproline helices. nih.gov The stereochemistry at the gamma-carbon is crucial; the (R)-configuration, in conjunction with the L-proline backbone, pre-organizes the peptide into a specific conformational state. This can lead to peptides with increased resistance to proteolytic degradation, a significant advantage in drug design.

| Proline Analog | Key Structural Feature | Predicted Influence on Secondary Structure | Effect on Stability |

|---|---|---|---|

| L-Proline | Unsubstituted pyrrolidine ring | Induces kinks; common in β-turns | Moderate |

| Boc-(R)-gamma-(4-cyano-benzyl)-L-proline | Bulky, stereodefined gamma-substituent | Stabilizes specific turn conformations; restricts backbone flexibility | High |

| 4-Hydroxy-L-proline | Gamma-hydroxyl group | Can form hydrogen bonds, stabilizing collagen-like triple helices | High in specific contexts |

| 4-Fluoro-L-proline | Electronegative gamma-substituent | Influences ring pucker and cis/trans isomerism through electronic effects | Context-dependent |

Rational Design of Conformationally Restricted Bioactive Scaffolds

The rational design of bioactive scaffolds relies on the principle of pre-organizing a molecule into its bioactive conformation to enhance binding affinity and selectivity for a biological target. nih.gov The incorporation of conformationally restricted amino acids like Boc-(R)-gamma-(4-cyano-benzyl)-L-proline is a key strategy in this approach. lifechemicals.com

By reducing the conformational flexibility of a peptide, the entropic penalty of binding to a receptor is minimized, which can lead to a significant increase in binding affinity. The 4-cyano-benzyl group offers an additional vector for interaction with the target protein. The cyano group can act as a hydrogen bond acceptor, while the benzyl (B1604629) ring can engage in aromatic or hydrophobic interactions. This allows for the fine-tuning of binding properties and the potential for developing highly selective ligands.

Role in Lead Generation and Optimization Strategies

In the process of drug discovery, lead generation and optimization are critical steps that involve the synthesis and screening of compound libraries to identify and refine potential drug candidates. Boc-(R)-gamma-(4-cyano-benzyl)-L-proline is a valuable tool in these stages.

Boc-(R)-gamma-(4-cyano-benzyl)-L-proline as a Key Building Block in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex small molecules in an efficient manner. nih.gov Functionalized building blocks are central to DOS strategies. rsc.org Boc-(R)-gamma-(4-cyano-benzyl)-L-proline, with its stereochemically defined core and functionalized side chain, is an excellent example of such a building block.

The proline scaffold provides a rigid three-dimensional framework, while the 4-cyano-benzyl group offers a point for further chemical modification. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing opportunities for diversification. The Boc protecting group is readily removed under acidic conditions, allowing for facile incorporation into peptide synthesis or other coupling reactions.

Exploration of Chemical Space with Pyrrolidine-Based Scaffolds

Pyrrolidine-based scaffolds are prevalent in many natural products and approved drugs, highlighting their "privileged" status in medicinal chemistry. The non-planar nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a key aspect in the design of molecules that can interact with complex biological targets. mdpi.com

The use of Boc-(R)-gamma-(4-cyano-benzyl)-L-proline and similar derivatives in DOS libraries allows for the systematic exploration of the chemical space around the pyrrolidine core. By varying the substituents on the benzyl ring or modifying the cyano group, chemists can generate a library of compounds with diverse spatial arrangements of functional groups, increasing the probability of identifying a hit compound in a biological screen.

| Functional Group | Potential Modification | Resulting Functionality | Application |

|---|---|---|---|

| Boc-amine | Deprotection and coupling | Amide, sulfonamide, etc. | Peptide synthesis, library generation |

| Carboxylic acid | Coupling reactions | Amides, esters | Attachment to solid support, library synthesis |

| Cyano group | Hydrolysis | Carboxylic acid | Introduction of a negative charge, further coupling |

| Cyano group | Reduction | Primary amine | Introduction of a positive charge, further coupling |

Methodologies for Structure-Activity Relationship (SAR) Studies Utilizing Proline Derivatives

Structure-activity relationship (SAR) studies are fundamental to lead optimization, providing insights into how chemical structure influences biological activity. mdpi.com Proline derivatives are powerful tools in SAR studies because they allow for the systematic probing of the conformational requirements for bioactivity. researchgate.net

By replacing a native proline residue in a bioactive peptide with Boc-(R)-gamma-(4-cyano-benzyl)-L-proline, researchers can assess the impact of conformational restriction and the introduction of the 4-cyano-benzyl group on activity. A series of analogs with different substituents on the benzyl ring (e.g., chloro, methoxy, nitro) can be synthesized to probe the electronic and steric requirements of the binding pocket. This systematic approach allows for the development of a detailed SAR model, guiding the design of more potent and selective drug candidates. The insights gained from such studies are invaluable for understanding the molecular basis of ligand-receptor interactions. nih.gov

Application of Privileged Structures in Medicinal Chemistry Research

Privileged structures are molecular scaffolds that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. While there is no specific literature classifying Boc-(R)-gamma-(4-cyano-benzyl)-L-proline as a privileged structure, its constituent parts suggest potential. Proline scaffolds are present in numerous bioactive compounds and approved drugs, often influencing peptide secondary structure and stability.

The 4-cyano-benzyl group is a common pharmacophore. The cyano moiety can act as a hydrogen bond acceptor and can participate in dipole-dipole interactions. Its inclusion in a molecule can enhance binding affinity and selectivity for a target protein. For example, research on related compounds, such as those with bromo- or chloro-benzyl groups, indicates their utility as building blocks in the development of targeted therapeutics. chemimpex.com The bromo- and chloro-analogs are utilized in peptide synthesis for creating novel pharmaceuticals, particularly in oncology. chemimpex.com The unique electronic properties of the cyano group compared to halogens would be expected to lead to different binding characteristics and metabolic stability profiles.

Integration into High-Throughput Screening (HTS) Compound Libraries

High-throughput screening involves the rapid testing of large numbers of compounds to identify those with activity against a specific biological target. Compound libraries for HTS are designed to be chemically diverse to maximize the chances of finding a "hit."

Design and Development of HTS Compound Libraries

The incorporation of novel building blocks like Boc-(R)-gamma-(4-cyano-benzyl)-L-proline into HTS libraries would be a valuable strategy for increasing their chemical diversity. The rigid proline core, combined with the specific stereochemistry and the functionality of the 4-cyano-benzyl group, offers a unique three-dimensional structure that is not represented by more flexible or differently substituted molecules. The synthesis of such libraries would likely involve solid-phase synthesis techniques where the Boc-protected proline derivative is coupled to a resin, followed by the addition of other building blocks.

Strategies for Identifying Hits and Leads from Compound Collections

Once a compound library containing Boc-(R)-gamma-(4-cyano-benzyl)-L-proline is screened, any identified "hits" would undergo a process of validation and optimization to become "lead" compounds. The cyano group on the benzyl ring offers a versatile chemical handle for further modification. For instance, it could be hydrolyzed to a carboxylic acid or reduced to an amine, allowing for the rapid generation of a focused library of analogues to explore the structure-activity relationship (SAR). This iterative process is fundamental to medicinal chemistry for improving the potency, selectivity, and pharmacokinetic properties of a potential drug candidate.

Investigating Biological Systems and Target Interactions

Chemical probes are essential tools for dissecting complex biological processes. A well-designed probe can selectively interact with a specific protein or pathway, allowing researchers to study its function.

Research on Protein-Ligand Binding Affinity and Selectivity

The specific binding affinity and selectivity of Boc-(R)-gamma-(4-cyano-benzyl)-L-proline for any given protein target have not been reported. However, based on studies of analogous proline derivatives, it can be inferred that the 4-cyano-benzyl group would be a key determinant of these properties. Research on other 4-substituted proline derivatives has shown that the nature and stereochemistry of the substituent at the 4-position significantly influence binding to target proteins, such as nicotinic acetylcholine (B1216132) receptors. The optimal orientation of such substituents within a binding pocket is a critical factor for achieving high affinity.

The table below illustrates the properties of related Boc-protected gamma-substituted L-proline derivatives, which can provide a comparative context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| Boc-(R)-gamma-(4-bromo-benzyl)-L-proline | C17H22BrNO4 | 384.27 | Bromo-substituent for potential halogen bonding |

| Boc-(R)-gamma-(4-chloro-benzyl)-L-proline | C17H22ClNO4 | 343.81 | Chloro-substituent |

| Boc-(R)-gamma-(4-fluoro-benzyl)-L-proline | C17H22FNO4 | 323.36 | Fluoro-substituent for altered electronics |

| Boc-(R)-gamma-(4-cyano-benzyl)-L-proline | C18H22N2O4 | 330.38 | Cyano-substituent as H-bond acceptor |

Data for the cyano-variant is calculated based on its chemical formula, while data for other compounds are from publicly available sources.

Use as Chemical Probes for Elucidating Biological Pathways

Currently, there is no published research describing the use of Boc-(R)-gamma-(4-cyano-benzyl)-L-proline as a chemical probe. For a compound to be an effective chemical probe, it must exhibit high potency and selectivity for its intended target. If this compound were found to have such properties, it could be used to investigate the role of its target protein in various biological pathways. The cyano group could also be exploited for the attachment of reporter tags, such as fluorescent dyes or biotin, to facilitate the visualization and isolation of the target protein.

Q & A

Q. What are the key considerations for synthesizing Boc-(R)-gamma-(4-cyano-benzyl)-L-proline with high enantiomeric purity?

Methodological Answer:

- Optimize the protection-deprotection strategy for the proline core. For example, use tert-butoxycarbonyl (Boc) groups to shield the amine during benzylation at the gamma position .

- Employ chiral resolution techniques (e.g., chiral HPLC or enzymatic resolution) to ensure (R)-configuration at the gamma-benzyl position. Validate purity via and , focusing on diastereomeric splitting in the benzyl region .

- Monitor reaction intermediates using LC-MS to detect side products like over-alkylation or racemization .

Q. How can researchers confirm the structural integrity of Boc-(R)-gamma-(4-cyano-benzyl)-L-proline after synthesis?

Methodological Answer:

- Combine spectroscopic methods: to verify benzyl proton integration and to confirm the cyano group’s presence at ~115–120 ppm .

- Use high-resolution mass spectrometry (HRMS) to validate the molecular ion peak (e.g., [M+H]) and isotopic patterns consistent with bromine/chlorine absence .

- Perform X-ray crystallography if single crystals are obtainable, particularly to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How does the 4-cyano-benzyl substituent influence the conformational dynamics of Boc-(R)-gamma-(4-cyano-benzyl)-L-proline in solution?

Methodological Answer:

- Conduct nuclear Overhauser effect (NOE) NMR experiments to analyze spatial proximity between the benzyl cyano group and proline backbone protons .

- Compare rotational barrier energies (via variable-temperature NMR) with unsubstituted Boc-L-proline derivatives to quantify steric effects .

- Use molecular dynamics simulations to model intramolecular interactions (e.g., cyano group dipole effects on pyrrolidine ring puckering) .

Q. What experimental strategies can resolve contradictory data regarding the compound’s biological activity in transporter inhibition assays?

Methodological Answer:

- Replicate assays under controlled conditions (e.g., pH, temperature) to rule out environmental variability. For example, proline transport assays in required strict isotopic dilution controls .

- Validate selectivity via competitive inhibition studies using structural analogs (e.g., replacing 4-cyano with 4-bromo benzyl groups) to isolate the cyano group’s role .

- Apply kinetic analysis (Lineweaver-Burk plots) to distinguish between competitive and non-competitive inhibition mechanisms .

Q. How can researchers design experiments to study the metabolic stability of Boc-(R)-gamma-(4-cyano-benzyl)-L-proline in vivo?

Methodological Answer:

- Use radiolabeled -Boc groups to track metabolic cleavage in liver microsome assays .

- Perform mass spectrometry imaging (MSI) in tissue sections to map spatial distribution and identify metabolites (e.g., de-Boc products or oxidized cyano derivatives) .

- Compare half-life data across species (e.g., murine vs. human hepatocytes) to assess translational relevance .

Methodological Considerations for Experimental Design

Q. What are the pitfalls in interpreting kinetic data for Boc-protected proline derivatives in enzyme inhibition studies?

Methodological Answer:

- Avoid assuming linearity in initial rate measurements; pre-incubate enzymes with inhibitors to account for slow-binding kinetics .

- Control for solvent effects (e.g., DMSO concentrations >1% can artificially alter enzyme activity) .

- Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm inhibition trends .

Q. How can researchers address low yields in the final coupling step of Boc-(R)-gamma-(4-cyano-benzyl)-L-proline synthesis?

Methodological Answer:

- Screen coupling reagents (e.g., HATU vs. EDCI) to improve efficiency in forming the gamma-benzyl bond .

- Introduce microwave-assisted synthesis to reduce reaction time and minimize side reactions .

- Purify intermediates via flash chromatography before the final Boc deprotection to eliminate competing nucleophiles .

Data Interpretation and Conflict Resolution

Q. How should researchers reconcile discrepancies between computational predictions and experimental binding affinities for this compound?

Methodological Answer:

- Re-evaluate force field parameters in molecular docking studies, particularly for the cyano group’s partial charges and torsional angles .

- Perform isothermal titration calorimetry (ITC) to experimentally measure binding thermodynamics and compare with in silico ΔG values .

- Consider solvent-accessible surface area (SASA) analysis to identify unmodeled solvation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.